molecular formula C11H11ClO4S B1442358 Ethyl 3-(3-chlorosulfonylphenyl)acrylate CAS No. 1159834-58-8

Ethyl 3-(3-chlorosulfonylphenyl)acrylate

Cat. No.: B1442358
CAS No.: 1159834-58-8
M. Wt: 274.72 g/mol
InChI Key: KEUCZFOLYFRYTK-VOTSOKGWSA-N
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Description

Ethyl 3-(3-chlorosulfonylphenyl)acrylate is an organic compound with the molecular formula C11H11ClO4S. It is a derivative of acrylic acid and features a chlorosulfonyl group attached to a phenyl ring, which is further connected to an ethyl ester group. This compound is known for its applications in various chemical reactions and industrial processes due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-(3-chlorosulfonylphenyl)acrylate typically involves the esterification of 3-(3-chlorosulfonylphenyl)acrylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Types of Reactions:

    Substitution Reactions: The chlorosulfonyl group in this compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or alcohols.

    Reduction Reactions: The compound can be reduced to form ethyl 3-(3-sulfanylphenyl)acrylate using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Oxidation of the compound can lead to the formation of sulfonic acid derivatives.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 3-(3-chlorosulfonylphenyl)acrylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-(3-chlorosulfonylphenyl)acrylate involves its reactivity towards nucleophiles due to the presence of the electrophilic chlorosulfonyl group. This group can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles involved .

Comparison with Similar Compounds

  • Ethyl 3-(3-bromosulfonylphenyl)acrylate
  • Ethyl 3-(3-iodosulfonylphenyl)acrylate
  • Ethyl 3-(3-methylsulfonylphenyl)acrylate

Comparison: Ethyl 3-(3-chlorosulfonylphenyl)acrylate is unique due to the presence of the chlorosulfonyl group, which imparts distinct reactivity compared to its bromine, iodine, or methyl counterparts. The chlorine atom in the chlorosulfonyl group is more reactive towards nucleophiles, making it a versatile intermediate in various chemical reactions .

Properties

IUPAC Name

ethyl (E)-3-(3-chlorosulfonylphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO4S/c1-2-16-11(13)7-6-9-4-3-5-10(8-9)17(12,14)15/h3-8H,2H2,1H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEUCZFOLYFRYTK-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC(=CC=C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=CC(=CC=C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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